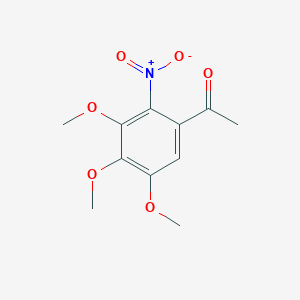

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-6(13)7-5-8(16-2)10(17-3)11(18-4)9(7)12(14)15/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVMCSUVRFDCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507145 | |

| Record name | 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54173-39-6 | |

| Record name | 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The primary focus of this document is the detailed elucidation of the most scientifically sound and efficient synthetic pathway: the direct nitration of 3',4',5'-trimethoxyacetophenone. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high yield and purity of the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a substituted acetophenone derivative whose structural complexity makes it a valuable building block in medicinal chemistry. The strategic placement of the nitro and acetyl groups on the highly functionalized trimethoxybenzene ring allows for a diverse range of subsequent chemical modifications, paving the way for the synthesis of novel therapeutic agents.

The most direct and efficient route to this target molecule is the electrophilic aromatic substitution, specifically the nitration, of the readily available starting material, 3',4',5'-trimethoxyacetophenone. This pathway is favored due to the synergistic directing effects of the substituents on the aromatic ring, which will be discussed in detail.

Mechanistic Rationale: The Regioselectivity of Nitration

The success of this synthesis hinges on the predictable regioselectivity of the nitration reaction. The starting material, 3',4',5'-trimethoxyacetophenone, possesses four substituents on the benzene ring: three methoxy groups (-OCH₃) and one acetyl group (-COCH₃). In electrophilic aromatic substitution reactions, these groups exert a powerful influence on the position of the incoming electrophile (in this case, the nitronium ion, NO₂⁺).

-

Methoxy Groups (-OCH₃): The methoxy groups are strong activating groups and are ortho, para-directors. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. In 3',4',5'-trimethoxyacetophenone, the positions ortho to the methoxy groups are C2 and C6.

-

Acetyl Group (-COCH₃): The acetyl group is a deactivating group and a meta-director. This is due to its electron-withdrawing nature, which decreases the electron density of the aromatic ring, particularly at the ortho and para positions, making the meta positions (C2 and C6) relatively more susceptible to electrophilic attack.

Crucially, the directing effects of all four substituents converge to strongly favor the substitution at the C2 and C6 positions . This alignment of directing effects makes the direct nitration of 3',4',5'-trimethoxyacetophenone a highly regioselective and predictable reaction, leading predominantly to the desired 2-nitro isomer.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is achieved through the controlled nitration of 3',4',5'-trimethoxyacetophenone using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 3',4',5'-Trimethoxyacetophenone | C₁₁H₁₄O₄ | 210.23 | ≥98% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Ice | H₂O | 18.02 | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |

| Ethanol | C₂H₅OH | 46.07 | Reagent Grade |

Step-by-Step Experimental Protocol

Safety Precaution: This reaction is highly exothermic and involves the use of strong, corrosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 10.5 g (0.05 mol) of 3',4',5'-trimethoxyacetophenone in 100 mL of dichloromethane.

-

Cooling: Cool the solution to -10°C using an ice-salt bath.

-

Preparation of Nitrating Agent: In a separate beaker, carefully and slowly add 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. Caution: Always add acid to acid, never the other way around.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3',4',5'-trimethoxyacetophenone over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below -5°C throughout the addition.[1][2]

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -10°C to -5°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Neutralization: Combine the organic layers and wash them sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Data Summary and Expected Results

| Parameter | Expected Value/Range |

| Starting Material | 3',4',5'-Trimethoxyacetophenone |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ |

| Solvent | Dichloromethane |

| Reaction Temperature | -10°C to -5°C |

| Reaction Time | 1.5 - 2.5 hours |

| Theoretical Yield | ~12.76 g (for 0.05 mol input) |

| Expected Yield | 80-90% |

| Appearance | Yellow crystalline solid |

Conclusion

The synthesis of this compound via the direct nitration of 3',4',5'-trimethoxyacetophenone is a robust and highly regioselective method. The key to a successful synthesis lies in the careful control of the reaction temperature due to the exothermic nature of the nitration of this highly activated aromatic ring. By following the detailed protocol outlined in this guide, researchers can reliably produce this valuable intermediate in high yield and purity, facilitating its use in the development of novel pharmaceutical agents.

References

-

Organic Syntheses. (1930). Acetophenone, m-nitro-. Org. Syn., 10, 74. DOI: 10.15227/orgsyn.010.0074. [Link]

-

Masaryk University. Synthesis of 3-nitroacetophenone. IS MUNI. [Link]

-

Malecki, N., Carato, P., Houssin, R., Cotelle, P., & Hénichart, J. P. (2005). Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte für Chemie / Chemical Monthly, 136(9), 1601–1606. [Link]

-

PubChem. 3',4',5'-Trimethoxyacetophenone. National Center for Biotechnology Information. [Link]

Sources

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Introduction

This compound, also identified by its CAS Number 54173-39-6, is a highly functionalized aromatic ketone.[1][2] Its structure is characterized by an acetophenone core substituted with three methoxy groups and a nitro group on the phenyl ring. This unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, acetyl) groups imparts specific reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization, tailored for researchers and drug development professionals.

Key Identifiers:

-

Systematic Name: this compound

-

Common Alias: 3,4,5-Trimethoxy-2-nitro acetophenone[2]

-

Molecular Formula: C₁₁H₁₃NO₆[2]

-

Molecular Weight: 255.22 g/mol [2]

Physicochemical Properties

The physical state and solubility are critical parameters for handling, reaction setup, and purification. While specific experimental data for this exact molecule is sparse, its properties can be reliably inferred from closely related analogs and general chemical principles.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₆ | [2] |

| Molecular Weight | 255.22 g/mol | [2] |

| Appearance | Expected to be a yellow to light orange crystalline solid, typical for nitroaromatic compounds. | [3][5] |

| Melting Point | Not explicitly reported. The related compound 1-(4,5-dimethoxy-2-nitrophenyl)ethanone melts at 129-135 °C. | [3] |

| Solubility | Expected to have limited solubility in water but good solubility in common organic solvents such as acetone, ethanol, and dichloromethane. | [4] |

| Storage | Store in a cool, dry place in a tightly sealed container. Recommended storage at 2-8°C. | [6] |

Synthesis and Mechanism

The most direct and logical route for the synthesis of this compound is the electrophilic nitration of the readily available precursor, 3',4',5'-Trimethoxyacetophenone (CAS 1136-86-3).[4][7]

Synthetic Pathway & Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups at positions 3, 4, and 5 are strong activating, ortho-, para- directing groups. The acetyl group at position 1 is a deactivating, meta- directing group. The position 2 (and 6) is sterically hindered and activated by two methoxy groups, making it a primary target for substitution. The reaction must be performed at low temperatures to prevent polysubstitution and oxidative side reactions, a common precaution in nitrations of highly activated rings.

A mixture of nitric acid and sulfuric acid is typically used to generate the reactive electrophile, the nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex), which subsequently loses a proton to restore aromaticity and yield the final product.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the nitration of substituted acetophenones.[8] The rationale is to maintain a low temperature to control the exothermic reaction and ensure regioselectivity.

Materials:

-

3',4',5'-Trimethoxyacetophenone

-

Fuming Nitric Acid (90%) or a mixture of concentrated Nitric and Sulfuric Acid

-

Dichloromethane (DCM) as solvent

-

Ice/water bath

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 3',4',5'-Trimethoxyacetophenone (1 equivalent) in dichloromethane (5 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt). The low temperature is critical to minimize the formation of byproducts.

-

Nitration: Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.

-

Reaction: Stir the reaction mixture at -10 °C to 0 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture slowly into a beaker of ice water with vigorous stirring. This step quenches the reaction and precipitates the product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following sections detail the predicted data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the molecular structure. The predicted chemical shifts are based on the analysis of substituent effects on the aromatic ring.[9]

| Predicted ¹H NMR Data (in CDCl₃) | |||

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -COCH₃ | ~2.5 - 2.6 | Singlet (s) | 3H |

| Aromatic H-6 | ~7.2 - 7.4 | Singlet (s) | 1H |

| -OCH₃ (C3 or C5) | ~3.9 - 4.0 | Singlet (s) | 3H |

| -OCH₃ (C4) | ~3.9 - 4.0 | Singlet (s) | 3H |

| -OCH₃ (C5 or C3) | ~3.8 - 3.9 | Singlet (s) | 3H |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Carbon Assignment | Predicted δ (ppm) |

| -C OCH₃ | ~30 |

| -OC H₃ | ~56-62 |

| Aromatic C -H | ~105-110 |

| Aromatic C -Substituted | ~130-160 |

| C =O | ~195-200 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10] The electron-withdrawing nitro group and the conjugated ketone are expected to show strong, characteristic absorption bands.

| Predicted FT-IR Data | ||

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Aryl Ketone (C=O) | Stretch | 1680 - 1700 |

| Methoxy (C-O) | Stretch | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methyl/Aromatic | C-H Stretch | 2850 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[11]

-

Molecular Ion (M⁺): The primary peak is expected at m/z = 255 , corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical from a methoxy group: [M - 15]⁺ at m/z = 240.

-

Loss of a methoxy radical: [M - 31]⁺ at m/z = 224.

-

Loss of the acetyl group: [M - 43]⁺ at m/z = 212.

-

Loss of the nitro group: [M - 46]⁺ at m/z = 209.

-

Caption: Predicted major fragmentation pathways in MS.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental, as the resulting 2-amino derivative is a precursor to a wide range of heterocyclic compounds and other complex molecules.

-

Reactivity of the Ketone: The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol or participation in condensation reactions.

-

Applications as a Synthetic Intermediate: Due to its dense functionality, this compound is an excellent starting material. Its structural motifs are found in various bioactive molecules. Related nitrocatechol structures have been explored as potent enzyme inhibitors.[12][13] It serves as a key building block in pharmaceutical development for creating novel compounds with potential therapeutic properties.[3][14]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care.

-

Hazards: Based on analogous compounds, it is expected to be an irritant to the eyes, skin, and respiratory system.[15]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

References

-

1-(3-nitrophenyl)ethanone - 121-89-1, C8H7NO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560. PubChem, NIH. [Link]

-

Ethanone, 1-(3,4,5-trimethoxyphenyl)-. NIST WebBook. [Link]

-

Ethanone, 1-(3,4,5-trimethoxyphenyl)-. NIST WebBook. [Link]

-

Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | C10H11NO5 | CID 77737. PubChem. [Link]

-

3',4',5'-Trimethoxyacetophenone | C11H14O4 | CID 14345. PubChem, NIH. [Link]

-

Ethanone, 1-(2,4,5-trimethoxyphenyl)-. SIELC Technologies. [Link]

-

1-[3,4,5-TRIMETHOXY-2-(5-METHOXYFURANE-2-YL)-PHENYL]-ETHANONE. SpectraBase. [Link]

-

Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. [Link]

-

Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-... ChEMBL, EMBL-EBI. [Link]

-

Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. erowid.org. [Link]

-

Ethanone, 1-(2-nitrophenyl)-. NIST WebBook. [Link]

-

Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. [Link]

-

Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. [Link]

-

1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | C9H9NO5. PubChem. [Link]

-

Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. [Link]

Sources

- 1. This compound | 54173-39-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 1136-86-3: 3′,4′,5′-Trimethoxyacetophenone [cymitquimica.com]

- 5. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS#: 4101-32-0 [m.chemicalbook.com]

- 6. 54173-39-6|this compound|BLD Pharm [bldpharm.com]

- 7. 3',4',5'-Trimethoxyacetophenone | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-... - ChEMBL [ebi.ac.uk]

- 14. chemimpex.com [chemimpex.com]

- 15. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | C10H11NO5 | CID 77737 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive scientific overview of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, CAS number 54173-39-6. This molecule is a pivotal intermediate in synthetic organic chemistry, primarily recognized for its role as a precursor to photolabile protecting groups (PPGs), often referred to as "caged" compounds. We will delve into its physicochemical properties, detail robust synthetic and analytical methodologies, and explore its functional applications in advanced research, particularly within drug development and cell biology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique photochemical properties.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic ketone. Its structure is characterized by a benzene ring substituted with three methoxy groups, a nitro group, and an acetyl group. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, acetyl) groups imparts unique reactivity and photophysical properties.

The primary strategic importance of this compound lies in its utility as a scaffold for 2-nitrobenzyl-type photolabile protecting groups. The 2-nitrobenzyl cage is a cornerstone in the field of optochemical biology, allowing for the temporary inactivation of a biologically active molecule.[1] The caged molecule can be introduced to a biological system in its inert form and subsequently activated with high spatiotemporal precision by irradiation with light, typically in the UV range.[2][3] This on-demand activation is a powerful tool for studying dynamic biological processes and for targeted drug delivery.[4] This guide will provide the foundational knowledge required to synthesize, characterize, and effectively utilize this versatile chemical intermediate.

Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be rigorously confirmed before its use in subsequent applications.

Physical and Chemical Properties

The fundamental properties of the compound are summarized below. This data is aggregated from leading chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 54173-39-6 | [5][6][7] |

| Molecular Formula | C₁₁H₁₃NO₆ | [6][7] |

| Molecular Weight | 255.22 g/mol | [6][7] |

| Synonyms | 3,4,5-Trimethoxy-2-nitro acetophenone | [6] |

| Appearance | Typically a solid powder | [8] |

| Storage | 2-8°C Refrigerator, protected from light | [6] |

Spectroscopic Profile

While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its spectral characteristics can be reliably predicted based on its functional groups and analysis of structurally similar compounds.[9] The following table outlines the expected spectroscopic signatures for structural verification.

| Technique | Functional Group | Expected Signature |

| ¹H NMR | Aromatic-H | Singlet, ~7.0-7.5 ppm |

| Methoxy (OCH₃) | Three distinct singlets, ~3.8-4.1 ppm (9H total) | |

| Acetyl (CH₃) | Singlet, ~2.5 ppm (3H) | |

| ¹³C NMR | Carbonyl (C=O) | ~195-200 ppm |

| Aromatic-C | ~110-160 ppm | |

| Methoxy (OC H₃) | ~55-65 ppm | |

| Acetyl (C H₃) | ~25-30 ppm | |

| IR Spectroscopy | C=O (Ketone) | Strong absorption, ~1680-1700 cm⁻¹ |

| NO₂ (Asymmetric) | Strong absorption, ~1520-1560 cm⁻¹ | |

| NO₂ (Symmetric) | Strong absorption, ~1340-1360 cm⁻¹ | |

| C-O (Methoxy) | Strong absorption, ~1000-1250 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 255.0743 (calculated for C₁₁H₁₃NO₆) |

Synthesis and Purification

The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a highly activated benzene ring. A plausible and efficient method involves the direct nitration of 1-(3,4,5-trimethoxyphenyl)ethanone.

Synthetic Workflow: Nitration of 1-(3,4,5-Trimethoxyphenyl)ethanone

This protocol is based on well-established nitration procedures for activated aromatic systems.[10][11] The causality behind this choice is the powerful directing and activating effect of the three methoxy groups, which makes the ortho position (C2) highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺).

Caption: Synthesis of the target compound via electrophilic nitration.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Nitrating Mixture Preparation: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. This exothermic reaction generates the critical nitronium ion electrophile.

-

Substrate Addition: Dissolve 1-(3,4,5-trimethoxyphenyl)ethanone (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Add this solution dropwise to the nitrating mixture. The key to selectivity is maintaining a low temperature to prevent over-nitration or side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The desired product, being a non-polar organic solid, will precipitate out of the highly polar aqueous acidic solution.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Section 2.2 (NMR, IR, MS, and melting point).

Core Application: A Photolabile Protecting Group Precursor

The true value of this compound is realized in its conversion to derivatives used as photolabile protecting groups. The workflow involves two key stages: modification of the ethanone moiety and subsequent "caging" of a bioactive molecule.

Conversion to a Functional "Cage"

The acetyl group is typically reduced to an alcohol (e.g., using NaBH₄) to form 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanol. This alcohol provides a reactive handle for linking to a bioactive substrate (e.g., an acid, alcohol, or amine) via an ester, carbonate, or carbamate linkage.

The "Caging" and "Uncaging" Workflow

The process of using a 2-nitrobenzyl-derived PPG allows for precise control over the release of a therapeutic agent or signaling molecule.[12]

Caption: General workflow for caging and light-induced uncaging.

The mechanism of photocleavage is initiated by UV light absorption by the nitro group, which leads to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement and subsequent hydrolysis to release the active molecule and a 2-nitroso-ketone byproduct. This ability to initiate a biological effect with light is a transformative technology in pharmacology and neurobiology.[1]

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Detailed toxicological data is not widely available.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and dark place to prevent degradation. Keep the container tightly sealed.

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is an enabling tool for sophisticated biological and pharmacological research. Its synthesis is straightforward, and its role as a precursor to 2-nitrobenzyl-based photolabile protecting groups is well-established. Future research may focus on modifying this scaffold to shift its activation wavelength towards the visible or near-infrared spectrum to improve tissue penetration and reduce phototoxicity in living systems, further expanding the horizons of photopharmacology and targeted drug delivery.

References

-

5 (Note: This is a general information link from a chemical database).

Sources

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chembites.org [chembites.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 54173-39-6 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. 1-(4,5-Dimethoxy-2-nitro-phenyl)-ethanone | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Photolabile Protecting Groups | TCI AMERICA [tcichemicals.com]

A Spectroscopic Guide to 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the key spectroscopic data for 1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone (CAS No: 54173-39-6; Molecular Formula: C₁₁H₁₃NO₆; Molecular Weight: 255.22 g/mol ).[1] For researchers and professionals in drug development and organic synthesis, a thorough understanding of a molecule's spectroscopic signature is paramount for confirming its identity, purity, and structural integrity. This document synthesizes predictive data with established analytical principles to offer a comprehensive characterization, grounded in the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Synthesis Context

The structural confirmation of this compound relies on mapping its spectroscopic output to its constituent functional groups. The molecule features a hexasubstituted benzene ring, an acetyl group, three methoxy groups, and a nitro group. The ortho-positioning of the bulky nitro and acetyl groups induces significant steric and electronic effects that are directly observable in the spectral data.

A common synthetic route to this compound involves the nitration of 1-(3,4,5-trimethoxyphenyl)ethanone. This context is crucial as it informs potential isomeric impurities that could complicate spectral interpretation. Rigorous spectroscopic analysis is therefore essential to validate the regiochemistry of the nitration.

Caption: Molecular structure with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. In this case, the spectrum is predicted to be relatively simple, distinguished by a single aromatic proton signal and characteristic peaks for the methoxy and acetyl groups.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | Singlet (s) | 1H | Ar-H (H-6) | The lone aromatic proton is deshielded by the adjacent acetyl group and influenced by the surrounding methoxy groups. Its singlet multiplicity confirms the absence of adjacent protons. |

| ~ 3.9 - 4.0 | Singlet (s) | 9H | -OCH₃ (C3, C4, C5) | The three methoxy groups are in similar, though not identical, chemical environments. They are expected to appear as one or more sharp singlets in the typical methoxy region. |

| ~ 2.5 - 2.6 | Singlet (s) | 3H | -COCH₃ | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl and typically appear as a singlet in this downfield region.[2] |

Expertise in Interpretation

The precise chemical shift of the single aromatic proton (H-6) is highly sensitive to the conformation of the molecule, which is dictated by the steric hindrance between the adjacent acetyl and nitro groups. These groups may twist out of the plane of the benzene ring, altering the electronic shielding of H-6. The observation of a single, sharp singlet for this proton is a key indicator of successful synthesis and the correct isomer.

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.[2]

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for calibration (0 ppm).

-

Securely cap the vial and vortex until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Data Acquisition: Insert the tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the spectrum using standard pulse sequences, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectrum.

Caption: Standard workflow for NMR analysis.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. The spectrum for this molecule is expected to show 11 distinct signals, corresponding to each carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195 - 200 | C =O | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. |

| ~ 150 - 155 | C -OCH₃ (C3, C4, C5) | Aromatic carbons directly bonded to electron-donating methoxy groups are deshielded. |

| ~ 140 - 145 | C -NO₂ (C2) | The carbon attached to the electron-withdrawing nitro group is significantly deshielded. |

| ~ 130 - 135 | C -C=O (C1) | The ipso-carbon attached to the acetyl group. |

| ~ 110 - 115 | C -H (C6) | The sole protonated aromatic carbon. |

| ~ 60 - 65 | -OC H₃ | The carbons of the methoxy groups appear in the typical aliphatic ether region. |

| ~ 25 - 30 | -COC H₃ | The methyl carbon of the acetyl group is found in the upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~ 1680 - 1700 | C=O Stretch | Aryl Ketone | A strong, sharp absorption in this region is definitive evidence of the carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. |

| ~ 1520 - 1560 | Asymmetric NO₂ Stretch | Nitro Group | A very strong absorption band confirming the presence of the nitro group. |

| ~ 1340 - 1380 | Symmetric NO₂ Stretch | Nitro Group | Another strong band, which, in conjunction with the asymmetric stretch, is a hallmark of the nitro functional group. |

| ~ 2830 - 3000 | C-H Stretch | Aliphatic (CH₃) | Corresponds to the methyl groups of the acetyl and methoxy substituents. |

| ~ 1200 - 1275 | Asymmetric C-O Stretch | Aryl Ether | Strong absorptions related to the C-O bonds of the methoxy groups. |

| ~ 1000 - 1075 | Symmetric C-O Stretch | Aryl Ether | Further confirmation of the methoxy groups. |

| ~ 1580 - 1610 | C=C Stretch | Aromatic Ring | Absorptions characteristic of the benzene ring itself. |

Protocol for FT-IR Data Acquisition (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. For this compound, the molecular weight is 255.22 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Proposed Fragment | Rationale |

| 255 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |

| 240 | [M - CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups, a common fragmentation pathway for ethers. |

| 212 | [M - COCH₃]⁺ | Loss of the acetyl group via cleavage of the C-C bond between the carbonyl and the aromatic ring. |

| 209 | [M - NO₂]⁺ | Loss of the nitro group. |

| 195 | [M - COCH₃ - OH]⁺ | A potential subsequent fragmentation following the loss of the acetyl group. |

Causality of Fragmentation

Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form the molecular ion [M]⁺. This radical cation is unstable and undergoes fragmentation. The weakest bonds, such as the C-C bond adjacent to the carbonyl group and the C-N bond of the nitro group, are likely to cleave first, leading to the most abundant fragment ions observed in the spectrum.

References

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone is a synthetic molecule that, while not extensively studied itself, possesses two key structural motifs well-characterized in medicinal chemistry: a nitroaromatic system and a trimethoxyphenyl moiety. This guide synthesizes the available scientific literature on these components to propose a dual-pronged mechanism of action for the parent compound. It is hypothesized that this compound may function as both a bioreductive prodrug, activated under hypoxic conditions to exert cytotoxic effects, and as a potential inhibitor of tubulin polymerization, a hallmark of various potent anticancer agents. This document provides a comprehensive theoretical framework for its biological activity and outlines detailed experimental protocols to investigate these hypotheses, aiming to catalyze further research into this and structurally related compounds.

Introduction: Unpacking the Therapeutic Potential

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of drug discovery. The compound this compound emerges as a molecule of interest due to the convergence of two pharmacologically significant scaffolds.

-

The nitroaromatic core is a well-established feature in a variety of approved drugs, particularly in antimicrobial and oncology domains.[1][2] The electron-withdrawing nature of the nitro group is pivotal to its biological activity, often conferring a prodrug status to the molecule.[3][4]

-

The 3,4,5-trimethoxyphenyl group is a recurring motif in numerous natural and synthetic compounds with potent biological activities, most notably as anticancer agents that interfere with microtubule dynamics.[5][6]

The strategic combination of these two moieties in this compound suggests a multi-faceted mechanism of action, potentially offering synergistic or targeted therapeutic benefits. This guide will delve into the theoretical underpinnings of these anticipated mechanisms and provide a roadmap for their experimental validation.

Hypothesized Mechanism of Action I: Bioreductive Activation

A primary putative mechanism of action for this compound is its function as a bioreductive prodrug. This activity is critically dependent on the enzymatic reduction of the nitro group, a process that is significantly enhanced in hypoxic environments characteristic of solid tumors and certain microbial infections.[3][4]

The bioactivation cascade is initiated by one- or two-electron reductases, such as NADPH:cytochrome P450 reductases, which are overexpressed in many cancer cells.[1] This reduction transforms the relatively inert nitro group into highly reactive intermediates, including nitroso and hydroxylamine species, as well as nitro radical anions.[4] These reactive nitrogen species can induce cellular damage through multiple pathways:

-

DNA Adduct Formation: The electrophilic intermediates can covalently bind to DNA, leading to strand breaks and genomic instability, ultimately triggering apoptosis.[7]

-

Generation of Reactive Oxygen Species (ROS): The redox cycling of the nitro radical anion in the presence of oxygen can generate superoxide radicals, leading to oxidative stress and cellular damage.[1]

-

Protein Modification: The reactive metabolites can also interact with and modify critical cellular proteins, disrupting their function.

Hypothesized Mechanism of Action II: Tubulin Polymerization Inhibition

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a class of potent antimitotic agents that includes combretastatin A-4.[5] These compounds exert their anticancer effects by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[6] This disruption of microtubule dynamics leads to:

-

Mitotic Arrest: Cells are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[8]

-

Vascular Disruption: In the context of tumors, some tubulin inhibitors can also disrupt the tumor vasculature, leading to a shutdown of blood supply to the cancer cells.

Given the presence of the 3,4,5-trimethoxyphenyl group, it is plausible that this compound could also interact with tubulin and inhibit its polymerization. The specific substitution pattern on the phenyl ring is crucial for this activity, and while the 2-nitroacetophenone portion is not a classic component of tubulin inhibitors, it could modulate the binding affinity and overall efficacy.

Experimental Workflows for Mechanistic Validation

To rigorously test the hypothesized mechanisms of action, a series of in vitro assays are recommended.

Synthesis of this compound

A plausible synthetic route involves the nitration of 3,4,5-trimethoxyacetophenone. A general procedure, adapted from the synthesis of a similar compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, is as follows[9]:

-

Dissolve 3,4,5-trimethoxyacetophenone in a suitable solvent such as dichloromethane.

-

Cool the solution to -10°C.

-

Slowly add a nitrating agent, for example, 98% nitric acid, dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a few hours at low temperature.

-

Pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

-

Extract the aqueous phase with dichloromethane.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Note: This is a generalized procedure and requires optimization for the specific substrate.

Investigating Bioreductive Activation

Table 1: Experimental Protocols for Bioreductive Activation

| Assay | Objective | Methodology |

| Nitroreductase Activity Assay | To determine if the compound is a substrate for nitroreductases. | 1. Incubate the compound with a purified nitroreductase enzyme (e.g., from E. coli) and a cofactor (NADPH). 2. Monitor the consumption of NADPH spectrophotometrically at 340 nm. 3. A decrease in absorbance indicates that the compound is being reduced by the enzyme. |

| Hypoxia-Selective Cytotoxicity Assay | To assess if the compound is more toxic to cells under hypoxic conditions. | 1. Culture cancer cells (e.g., MCF-7, HCT116) under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions. 2. Treat the cells with varying concentrations of the compound. 3. After a set incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar assay. 4. A lower IC₅₀ value under hypoxic conditions suggests hypoxia-selective activation. |

| DNA Damage Assay (Comet Assay) | To detect DNA strand breaks induced by the activated compound. | 1. Treat cells with the compound under hypoxic conditions. 2. Embed the cells in agarose on a microscope slide and lyse them. 3. Subject the slides to electrophoresis. 4. Stain the DNA with a fluorescent dye and visualize under a microscope. 5. The length of the "comet tail" is proportional to the amount of DNA damage. |

Investigating Tubulin Polymerization Inhibition

Table 2: Experimental Protocols for Tubulin Polymerization Inhibition

| Assay | Objective | Methodology |

| In Vitro Tubulin Polymerization Assay | To directly measure the effect of the compound on tubulin assembly. | 1. Use a commercially available tubulin polymerization assay kit. 2. Incubate purified tubulin with the compound and a polymerization-inducing buffer. 3. Monitor the increase in absorbance or fluorescence over time, which corresponds to microtubule formation. 4. An inhibition of this increase compared to a control indicates an anti-polymerization effect. |

| Cell Cycle Analysis | To determine if the compound induces cell cycle arrest at the G2/M phase. | 1. Treat cells with the compound for a specific duration (e.g., 24 hours). 2. Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide). 3. Analyze the DNA content of the cells using flow cytometry. 4. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[5] |

| Immunofluorescence Microscopy | To visualize the effect of the compound on the microtubule network. | 1. Grow cells on coverslips and treat them with the compound. 2. Fix the cells and permeabilize them. 3. Stain the microtubules with a specific antibody (e.g., anti-α-tubulin) conjugated to a fluorescent dye. 4. Visualize the microtubule structure using a fluorescence microscope. 5. Disruption of the normal microtubule network compared to untreated cells suggests an inhibitory effect. |

Conclusion and Future Directions

The structural architecture of this compound presents a compelling case for a dual mechanism of action, leveraging both bioreductive activation and tubulin polymerization inhibition. The proposed experimental workflows provide a clear path to validate these hypotheses and elucidate the compound's therapeutic potential. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold. Furthermore, in vivo studies in relevant animal models will be crucial to assess the compound's efficacy, pharmacokinetics, and safety profile. The exploration of this and similar molecules could lead to the development of a new class of targeted anticancer agents with improved therapeutic indices.

References

- Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences.[1]

- ResearchGate. (n.d.).

-

Rice, W. G. et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules.[4]

- ResearchGate. (n.d.). (PDF)

- Analyst (RSC Publishing). (n.d.). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads.

- Qiu, X. et al. (n.d.). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone.

-

Lopes, M. S. et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry.[10][11]

- ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.

- PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents.

-

Ali, I. et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports.[5]

- ChemicalBook. (n.d.). 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis.

- PubMed Central. (n.d.).

- Chemical Research in Toxicology. (n.d.).

-

Atta, A. et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[6]

-

Al-Warhi, T. et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules.[8][12]

- PubMed. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)

- SpringerLink. (n.d.). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD.

- ChEMBL - EMBL-EBI. (n.d.). Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)

- PubMed Central. (n.d.). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)

- ResearchGate. (n.d.). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.

- Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

- BLDpharm. (n.d.). 54173-39-6|this compound.

Sources

- 1. svedbergopen.com [svedbergopen.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Biological activity of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

An In-Depth Technical Guide to the Biological Activity of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Introduction

This compound is a synthetic organic compound characterized by two key functional moieties: a 3,4,5-trimethoxyphenyl group and a 2-nitrophenyl group. The trimethoxyphenyl ring is a structural feature found in numerous natural and synthetic compounds with a wide range of biological activities, including potent anticancer properties. Similarly, the nitrophenyl group is a well-known pharmacophore, often associated with antimicrobial and enzyme-inhibiting activities.[1] The strategic combination of these two pharmacophores in a single molecular entity suggests a high potential for diverse and significant biological activities.

This technical guide provides a comprehensive overview of the synthesis, proposed biological activities, and potential mechanisms of action of this compound. It is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic applications.

Proposed Synthesis and Characterization

The synthesis of this compound can be approached through established organic chemistry reactions. A plausible synthetic route involves the nitration of a trimethoxyacetophenone precursor.

Synthetic Pathway

A common method for the synthesis of related nitrophenyl ethanones involves the nitration of the corresponding acetophenone.[2] For this compound, the synthesis could proceed as follows:

-

Starting Material: 3,4,5-Trimethoxyacetophenone.

-

Nitration: The starting material is dissolved in a suitable solvent, such as dichloromethane, and cooled to a low temperature (e.g., -10°C). A nitrating agent, typically fuming nitric acid (98% HNO₃), is then added dropwise while maintaining the low temperature.[2]

-

Reaction Quenching and Extraction: After the reaction is complete, the mixture is poured into ice water. The aqueous phase is then extracted with an organic solvent like dichloromethane.

-

Purification: The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the positions of the substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the ethanone and the nitro (NO₂) group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.

Proposed Biological Activity Screening

Based on the structural features of this compound, it is hypothesized to possess anticancer, antimicrobial, and anti-inflammatory properties. A systematic screening approach is proposed to evaluate these potential activities.

Anticancer Activity

Compounds containing the 3,4,5-trimethoxyphenyl moiety have demonstrated significant cytotoxicity against various cancer cell lines, including lymphoid neoplastic cells and breast cancer cells.[3][4] Therefore, it is proposed to evaluate the anticancer potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3][5]

-

Cell Culture: Human cancer cell lines (e.g., Jurkat for leukemia, MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions.[3][4]

-

Treatment: Cells are seeded in 96-well plates and incubated with varying concentrations of this compound for 24, 48, and 72 hours.[3]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.[1][5]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

Antimicrobial Activity

Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties, which are often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[6]

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density.[6][7]

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

Many natural and synthetic compounds exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[1][8]

Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[9][10]

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured and seeded in 96-well plates.

-

Treatment: Cells are pre-treated with different concentrations of the test compound for a specified period before stimulation with LPS.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The inhibitory effect of the compound on NO production is calculated and compared to the LPS-stimulated control.

Hypothesized Mechanism of Action

Understanding the molecular mechanism of action is crucial for drug development. Based on the activities of structurally related compounds, the following mechanisms are proposed for this compound.

Anticancer Mechanism: Induction of Apoptosis

Many cytotoxic compounds, including those with a trimethoxyphenyl moiety, induce cancer cell death through apoptosis.[3] This can be investigated by:

-

Cell Cycle Analysis: Flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common precursor to apoptosis.[11]

-

Apoptosis Assays: Annexin V/Propidium Iodide staining to detect early and late apoptotic cells.

-

Western Blot Analysis: To measure the expression levels of key apoptotic proteins such as caspases, Bax, and Bcl-2.[4]

Anti-inflammatory Mechanism: Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many compounds are mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory mediators.[1][12]

-

Western Blot Analysis: To assess the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, JNK, p38) pathways in LPS-stimulated macrophages treated with the compound.[12]

Visualizing Proposed Mechanisms and Workflows

Caption: Proposed anticancer mechanism of action.

Caption: Proposed anti-inflammatory signaling pathway.

Caption: Experimental workflow for biological evaluation.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be presented in a clear and concise manner, preferably in tables, to facilitate comparison and interpretation.

Table 1: Proposed Cytotoxicity Data Presentation (IC₅₀ in µM)

| Cell Line | 24h Incubation | 48h Incubation | 72h Incubation |

| Jurkat | |||

| MDA-MB-231 | |||

| Normal Cells |

Table 2: Proposed Antimicrobial Activity Data Presentation (MIC in µg/mL)

| Microorganism | MIC Value |

| S. aureus | |

| E. coli | |

| C. albicans |

Interpretation of Results

-

Cytotoxicity: Lower IC₅₀ values indicate higher cytotoxic potential. A significant difference in IC₅₀ values between cancer and normal cell lines would suggest selective anticancer activity.

-

Antimicrobial Activity: The MIC values will determine the potency and spectrum of antimicrobial activity.

-

Anti-inflammatory Activity: A dose-dependent reduction in NO production would indicate anti-inflammatory potential.

-

Mechanism of Action: Changes in the expression and phosphorylation of key proteins will provide insights into the molecular pathways through which the compound exerts its biological effects.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents due to the well-documented biological activities of its constituent pharmacophores. The proposed systematic investigation of its anticancer, antimicrobial, and anti-inflammatory properties, coupled with mechanistic studies, will provide a comprehensive understanding of its therapeutic potential.

Future research should focus on lead optimization through the synthesis of analogues to improve potency and selectivity. In vivo studies in relevant animal models will be essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of promising lead compounds.

References

-

PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available from: [Link].

-

ResearchGate. Cytotoxicity of compounds 1d and 5a containing a 3,4,5-trimethoxyphenyl fragment on lymphoid neoplastic cell lines. Available from: [Link].

-

EMBL-EBI. Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-... - ChEMBL. Available from: [Link].

-

SYNTHETIKA. BETA-NITRO-3,4,5-TRIMETHOXYSTYRENE ; 1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROETHENE ; 3,4,5-TriMeOP2NE ; 3,4,5-Trimethoxynitrostyrene. Available from: [Link].

-

ResearchGate. Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene... Available from: [Link].

-

Oriental Journal of Chemistry. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Available from: [Link].

-

The Vespiary. Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. Available from: [Link].

-

MDPI. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Available from: [Link].

-

Journal of Pharmacopuncture. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Available from: [Link].

-

PubMed. Synthesis and in Vitro Cytotoxic Evaluation of Novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one Derivatives. Available from: [Link].

-

UECE. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product. Available from: [Link].

-

SIELC Technologies. Ethanone, 1-(2,4,5-trimethoxyphenyl)-. Available from: [Link].

-

MDPI. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Available from: [Link].

-

PMC - NIH. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Available from: [Link].

-

MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Available from: [Link].

-

PubMed. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. Available from: [Link].

-

PubChem. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Available from: [Link].

-

MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Available from: [Link].

-

Asian Pacific Journal of Cancer Prevention. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Available from: [Link].

-

MDPI. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Available from: [Link].

-

ResearchGate. Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'- dimethoxychalcone and 2,4,6. Available from: [Link].

-

PMC - NIH. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Available from: [Link].

-

Dalton Transactions (RSC Publishing). Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uece.br [uece.br]

- 6. journal-jop.org [journal-jop.org]

- 7. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone: Synthesis, Derivatives, and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone, a key synthetic intermediate in the development of novel therapeutic agents. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to empower researchers in their drug discovery endeavors. We will delve into the synthesis of this versatile building block, explore its critical role in the generation of potent anti-cancer compounds, and discuss the potential for creating diverse analogs with a range of pharmacological activities.

Introduction: The Strategic Importance of the 3,4,5-Trimethoxy-2-nitrophenyl Scaffold

The this compound molecule is of significant interest in medicinal chemistry, primarily due to the presence of the 3,4,5-trimethoxyphenyl moiety. This structural motif is a crucial component of numerous biologically active natural products and synthetic compounds, most notably the potent anti-cancer agent Combretastatin A-4 (CA-4). The trimethoxy substitution pattern on the aromatic ring is essential for the high anti-tubulin activity observed in CA-4 and its analogs.

The nitro group at the 2-position of the phenyl ring serves as a valuable chemical handle for further synthetic manipulations. It can be readily reduced to an amino group, which can then be diazotized or otherwise functionalized to introduce a wide variety of substituents and build diverse molecular architectures. The ethanone side chain provides a reactive site for condensations and other carbon-carbon bond-forming reactions, further expanding the synthetic possibilities.

This guide will provide a detailed protocol for the synthesis of this compound and explore its application in the synthesis of CA-4 analogs and other potentially bioactive molecules.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the nitration of 3',4',5'-trimethoxyacetophenone. The electron-donating nature of the three methoxy groups strongly activates the aromatic ring towards electrophilic substitution. The directing effects of these groups favor substitution at the positions ortho and para to them. However, the steric hindrance from the adjacent methoxy groups and the acetyl group influences the regioselectivity of the nitration, leading to the desired 2-nitro product.

Experimental Protocol: Nitration of 3',4',5'-Trimethoxyacetophenone

This protocol is adapted from established procedures for the nitration of activated acetophenones.

Materials:

-

3',4',5'-Trimethoxyacetophenone

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 3',4',5'-trimethoxyacetophenone (1 equivalent) in dichloromethane. Cool the flask to 0-5 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath. This mixture should be prepared fresh.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of 3',4',5'-trimethoxyacetophenone, maintaining the internal temperature between 0 and 5 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent over-nitration and side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring. Separate the organic layer.

-

Neutralization and Extraction: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of highly activated aromatic rings is a rapid and exothermic reaction. Maintaining a low temperature (0-5 °C) is critical to control the reaction rate, prevent the formation of undesired di- and tri-nitro byproducts, and minimize oxidative degradation of the starting material.

-

Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Careful Addition: The dropwise addition of the nitrating mixture ensures that the concentration of the nitronium ion in the reaction mixture remains low, further helping to control the reaction and improve selectivity.

-

Aqueous Work-up and Neutralization: The aqueous work-up quenches the reaction and removes the strong acids. The sodium bicarbonate wash is essential to neutralize any residual acid, preventing potential acid-catalyzed side reactions during solvent removal.

Characterization Data for this compound

| Property | Data |

| Molecular Formula | C₁₁H₁₃NO₆ |

| Molecular Weight | 255.22 g/mol [1] |

| Appearance | Pale yellow solid (predicted) |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.3-7.5 (s, 1H, Ar-H), 3.9-4.0 (s, 9H, 3 x OCH₃), 2.5-2.6 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 198-200 (C=O), 152-154 (Ar-C-O), 140-142 (Ar-C-NO₂), 105-107 (Ar-C-H), 60-62 (OCH₃), 30-32 (COCH₃) |

| IR (KBr, cm⁻¹) | Predicted ν: ~1700 (C=O stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch), ~1250 & ~1050 (C-O stretch) |

| Mass Spectrum (EI) | Predicted m/z: 255 (M⁺), 240 (M⁺ - CH₃), 210 (M⁺ - NO₂) |

Note: The NMR, IR, and MS data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Experimental verification is recommended.

Application in the Synthesis of Combretastatin A-4 Analogs